molecular formula C9H19ClN2 B8479662 1-(3-Chloropropyl)-4-methylhomopiperizine

1-(3-Chloropropyl)-4-methylhomopiperizine

Cat. No.: B8479662
M. Wt: 190.71 g/mol
InChI Key: NFIFZISIIVUNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-4-methylhomopiperizine is a useful research compound. Its molecular formula is C9H19ClN2 and its molecular weight is 190.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-(3-chloropropyl)-4-methyl-1,4-diazepane

InChI

InChI=1S/C9H19ClN2/c1-11-5-3-7-12(9-8-11)6-2-4-10/h2-9H2,1H3

InChI Key

NFIFZISIIVUNKK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottom, 250 milliliter, three-necked flask was equipped with a mechanical stirrer, a Claisen adapter, equipped with a thermocouple and a dry-ice condenser with a gas inlet, and a pressure-equalizing dropping funnel. This apparatus was baked in an oven overnight at 125° C., assembled hot, and purged with argon until cool. The reaction flask was charged with 1-bromo-3-chloropropane 15.75 grams, (0.10 moles, 1 equivalent) and cyclohexane 8.68 grams, (0.10 moles, 1 equivalent). The reaction mixture was stirred with a magnetic stir bar. 1-Methylhomopiperizine 22.64 grams, (0.20 moles, 2 equivalents) was added dropwise via the addition funnel over a period of thirty-three minutes. A hexane/dry ice cooling bath was applied as needed to maintain a reaction temperature no greater than 35° C. After addition was complete, samples of the reaction mixture were removed periodically, washed with saturated sodium bicarbonate solution, and assayed for unreacted 1-bromo-3-chloropropane by gas chromatography (GLC). The reaction was allowed to stir until 1-bromo-3-chloro-propane was consumed. Next, 75 milliliters of saturated sodium bicarbonate solution and 25 milliliters of distilled water were added to the reaction flask. The reaction mixture was then transferred to a separatory funnel (homogeneous mixture). The mixture was extracted 2×75 milliliters with ethyl ether. The resulting organic layer was then dried with magnesium sulfate, filtered, and concentrated on a rotary evaporator, to afford a slightly hazy solution with a yield=42%; (GC assay=98.3%).
Quantity
15.75 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
22.64 g
Type
reactant
Reaction Step Two

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